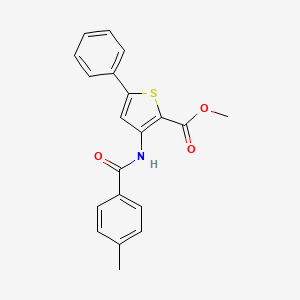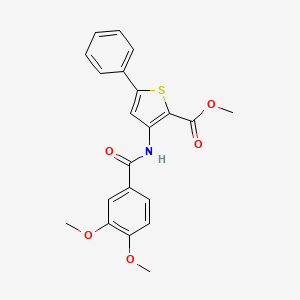![molecular formula C15H17N3O2S2 B6523419 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 852453-43-1](/img/structure/B6523419.png)
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .
Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic and inorganic compounds. It has also been used in the study of biochemical and physiological processes, including enzymatic reactions, cell signaling pathways, and gene expression.
Mecanismo De Acción
Target of Action
The compound N-({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known to interact with a variety of biological targets. For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei , a parasite responsible for African sleeping sickness. Other derivatives have shown inhibitory activity against factor IXa , an enzyme involved in blood coagulation.
Mode of Action
Based on the known activities of similar compounds, it is likely that it interacts with its target proteins and modulates their function . This interaction could lead to changes in the activity of the target, which could result in the observed biological effects .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor of Trypanosoma brucei, it could affect the life cycle of the parasite and disrupt its ability to cause disease . If it inhibits factor IXa, it could impact the blood coagulation pathway .
Pharmacokinetics
Similar compounds have been found to have good metabolic stability and excellent cell permeability , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits Trypanosoma brucei, it could lead to the death of the parasite and the resolution of the infection . If it inhibits factor IXa, it could prevent blood clot formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and its ability to interact with its targets . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it also has several limitations. It is not very stable and can degrade over time, and it has a relatively short half-life in biological systems.
Direcciones Futuras
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide has a wide range of potential future directions. It could be used to study the effects of inhibitors on metabolic pathways and cell signaling pathways. It could also be used to study the effects of inhibitors on gene expression and protein-protein interactions. Additionally, it could be used to develop new drugs and therapeutics for a variety of diseases. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.
Métodos De Síntesis
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide can be synthesized through a two-step synthesis process. The first step involves the condensation reaction of a thiazole-containing compound with an amine, followed by the reaction of the resulting product with a sulfonamide. The two-step synthesis process is efficient and yields high yields of this compound.
Análisis Bioquímico
Biochemical Properties
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and protein degradation pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit cell proliferation by blocking the cell cycle at specific checkpoints .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to changes in their structure and function. The compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding. It also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-6-11(2)14(12(3)7-10)22(19,20)16-8-13-9-18-4-5-21-15(18)17-13/h4-7,9,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGBAAPQRKVEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN3C=CSC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6523336.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)